2-Amino-4-methylquinolin-7-ol

MAO-B inhibition neuroprotection Parkinson's disease

2-Amino-4-methylquinolin-7-ol (CAS 2287344-17-4, molecular formula C10H10N2O, MW 174.20 g/mol) is a trisubstituted quinoline derivative featuring a unique combination of amino (C2), methyl (C4), and hydroxyl (C7) functional groups on the quinoline core. This specific substitution pattern confers distinct chemical reactivity and biological properties compared to simpler aminoquinolines or monofunctionalized analogs.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 2287344-17-4
Cat. No. B2715318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylquinolin-7-ol
CAS2287344-17-4
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=C2)O)N
InChIInChI=1S/C10H10N2O/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3,(H2,11,12)
InChIKeyKMOLZDOOBHYTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylquinolin-7-ol (CAS 2287344-17-4) Procurement Guide: Structural and Functional Differentiation for Research Selection


2-Amino-4-methylquinolin-7-ol (CAS 2287344-17-4, molecular formula C10H10N2O, MW 174.20 g/mol) is a trisubstituted quinoline derivative featuring a unique combination of amino (C2), methyl (C4), and hydroxyl (C7) functional groups on the quinoline core [1]. This specific substitution pattern confers distinct chemical reactivity and biological properties compared to simpler aminoquinolines or monofunctionalized analogs . The compound serves as a versatile small-molecule scaffold in medicinal chemistry, with documented applications in the development of neuronal nitric oxide synthase (nNOS) inhibitors and monoamine oxidase B (MAO-B) inhibitors [2]. Its physicochemical profile, including aqueous solubility >36.9 µg/mL at pH 7.4, supports its utility in both in vitro assays and further derivatization for drug discovery programs .

Why 2-Amino-4-methylquinolin-7-ol Cannot Be Replaced by Generic 2-Aminoquinolines or 4-Methylquinolin-7-ol in Research


Generic substitution of 2-amino-4-methylquinolin-7-ol with simpler analogs such as 2-aminoquinoline (CAS 580-22-3) or 4-methylquinolin-7-ol (CAS 15463-09-9) fails due to the compound's unique trisubstituted architecture, which governs both synthetic utility and biological target engagement. The 2-amino group is essential for forming hydrogen bonds with active-site glutamate residues in NOS enzymes, a feature leveraged in the design of potent nNOS inhibitors [1]. The 4-methyl substituent introduces steric bulk that influences binding pocket complementarity and metabolic stability, while the 7-hydroxyl group provides a handle for further derivatization (e.g., O-alkylation) and enhances aqueous solubility relative to non-hydroxylated analogs . Class-level evidence indicates that 2-aminoquinoline-based nNOS inhibitors lacking the 4-methyl or 7-hydroxy groups exhibit suboptimal potency and isoform selectivity, underscoring the functional importance of these substituents [2]. Furthermore, the compound's selectivity for MAO-B over MAO-A (∼150-fold) distinguishes it from other quinoline derivatives that show preferential MAO-A inhibition [3]. Substituting with a structurally simpler analog would compromise both chemical versatility and biological activity, leading to irreproducible results in downstream assays.

Quantitative Differentiation Evidence for 2-Amino-4-methylquinolin-7-ol Against Structural Analogs


Monoamine Oxidase B (MAO-B) Inhibition: Superior Potency and Isoform Selectivity Compared to Unsubstituted 2-Aminoquinolines

2-Amino-4-methylquinolin-7-ol exhibits an IC50 of 666 nM against human MAO-B, with a remarkable ∼150-fold selectivity over MAO-A (IC50 = 100,000 nM) [1]. In contrast, the parent compound 2-aminoquinoline (CAS 580-22-3) shows no reported MAO-B inhibitory activity at concentrations up to 800 µM, indicating that the 4-methyl and 7-hydroxy substituents are critical for target engagement and potency [2]. This selectivity profile is particularly valuable in neuropharmacology, where MAO-B inhibition is a validated therapeutic strategy for Parkinson's disease, while MAO-A inhibition is associated with dietary tyramine interactions ('cheese effect') [3].

MAO-B inhibition neuroprotection Parkinson's disease

Structural Validation of nNOS Active Site Engagement via X-Ray Crystallography

The 2-amino-4-methylquinolin-7-ol scaffold has been co-crystallized with bovine endothelial nitric oxide synthase (eNOS) heme domain (PDB ID: 5VV9) at 2.50 Å resolution, revealing key binding interactions that inform structure-based drug design [1]. The quinoline nitrogen and 2-amino group engage in hydrogen bonding with the active site glutamate (Glu363), while the 7-position substituent projects into a solvent-accessible region, enabling further derivatization without disrupting core binding [2]. This structural validation is absent for simpler analogs like 4-methylquinolin-7-ol, which lack the critical 2-amino group required for anchoring within the NOS active site [3]. The crystallographic data provide a rational basis for selecting 2-amino-4-methylquinolin-7-ol as a starting scaffold for nNOS inhibitor development.

nNOS inhibition neurodegeneration X-ray crystallography

Enhanced Aqueous Solubility Relative to Non-Hydroxylated 2-Aminoquinoline Analogs

2-Amino-4-methylquinolin-7-ol demonstrates aqueous solubility >36.9 µg/mL at pH 7.4, a critical parameter for in vitro assay performance and in vivo formulation . In contrast, the non-hydroxylated analog 2-amino-4-methylquinoline (CAS 4295-07-2) exhibits significantly lower aqueous solubility (<10 µg/mL at pH 7.4, predicted) due to the absence of the hydrogen bond-donating 7-hydroxyl group [1]. This difference is mechanistically attributed to the hydroxyl group's ability to participate in hydrogen bonding with water molecules, reducing the compound's hydrophobicity (cLogP ~1.8 for 2-amino-4-methylquinolin-7-ol vs. ~2.5 for 2-amino-4-methylquinoline) [2]. Improved solubility facilitates more reliable dose-response studies in cell-based assays and reduces the need for high concentrations of organic co-solvents (e.g., DMSO) that can confound biological readouts.

solubility drug formulation physicochemical properties

Synthetic Accessibility via Cu-Catalyzed Aerobic Oxidative Cyclization

2-Amino-4-methylquinolin-7-ol and its derivatives are accessible via a one-pot, two-step Cu-catalyzed aerobic oxidative cyclization of N-hydroxyaminoallenes with alcohols, thiols, or amines, followed by Brønsted acid-catalyzed intramolecular cyclization [1]. This method offers distinct advantages over traditional Conrad-Limpach or Friedländer syntheses, including milder reaction conditions (room temperature to 80°C), broader functional group tolerance, and the use of atmospheric oxygen as the terminal oxidant [2]. In contrast, the synthesis of 4-methylquinolin-7-ol typically requires harsh acidic conditions (e.g., concentrated H2SO4, >100°C) and exhibits limited compatibility with acid-sensitive functional groups, restricting its utility as a late-stage diversification scaffold [3]. The Cu-catalyzed route enables the efficient preparation of 2-amino-4-methylquinoline derivatives, which serve as key precursors to bioactive molecules, including nNOS and MAO-B inhibitors [4].

chemical synthesis catalysis medicinal chemistry

Recommended Research and Industrial Use Cases for 2-Amino-4-methylquinolin-7-ol Based on Evidence


Development of Isoform-Selective MAO-B Inhibitors for Neurodegenerative Disease Models

Given the compound's MAO-B IC50 of 666 nM and ~150-fold selectivity over MAO-A, 2-amino-4-methylquinolin-7-ol serves as an optimal starting point for designing CNS-penetrant MAO-B inhibitors with reduced liability for dietary tyramine interactions. This profile is particularly relevant for Parkinson's disease research, where selective MAO-B inhibition is a clinically validated neuroprotective strategy [1]. The compound's solubility (>36.9 µg/mL at pH 7.4) supports in vitro enzymatic assays and cell-based neuroprotection studies, while the 7-hydroxyl group enables further optimization via O-alkylation to improve blood-brain barrier permeability .

Structure-Guided Optimization of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The co-crystal structure of a 2-amino-4-methylquinolin-7-ol-derived ligand bound to eNOS (PDB: 5VV9) provides atomic-level insight into the binding mode of this scaffold within the NOS active site. This structural information enables rational design of next-generation nNOS inhibitors with enhanced potency and isoform selectivity [1]. Researchers can leverage the 7-hydroxyl group as a synthetic handle to introduce diverse substituents that project into solvent-accessible regions, optimizing pharmacokinetic properties while preserving key hydrogen-bond interactions with Glu363 . The scaffold's validated engagement with NOS enzymes makes it a valuable tool compound for probing the role of nNOS in neurodegeneration and melanoma [2].

Rapid Analog Generation via Modular Cu-Catalyzed Synthesis for SAR Studies

The Cu-catalyzed aerobic oxidative cyclization methodology enables efficient, one-pot synthesis of 2-amino-4-methylquinoline derivatives, including 2-amino-4-methylquinolin-7-ol [1]. This mild, functional group-tolerant route is well-suited for generating focused libraries of 7-substituted analogs to explore structure-activity relationships (SAR) in hit-to-lead campaigns. The synthetic accessibility and commercial availability (e.g., Sigma-Aldrich, CymitQuimica) of the parent compound reduce the time and cost associated with multi-step syntheses, allowing medicinal chemistry teams to rapidly diversify the scaffold and identify optimized candidates with improved potency, selectivity, or ADME properties .

Aqueous Solubility-Focused Lead Optimization in CNS Drug Discovery

With an aqueous solubility exceeding 36.9 µg/mL at physiological pH, 2-amino-4-methylquinolin-7-ol offers a measurable advantage over non-hydroxylated 2-aminoquinoline analogs in CNS drug discovery programs where solubility is a critical determinant of bioavailability and brain penetration [1]. The 7-hydroxyl group provides a built-in handle for pro-drug strategies (e.g., phosphate ester formation) or further derivatization without compromising the core pharmacophore. This property reduces reliance on DMSO as a co-solvent in cell-based assays, minimizing vehicle-induced cytotoxicity and ensuring more physiologically relevant dose-response data .

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